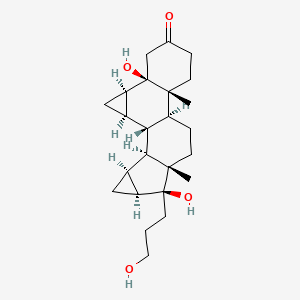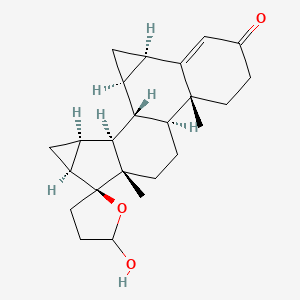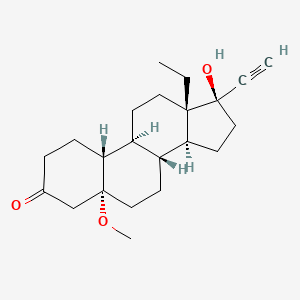
Levonorgestrel Impurity O
Vue d'ensemble
Description
Levonorgestrel Impurity O, also known as 4,5-Dihydro-5α-methoxylevonorgestrel, is a chemical impurity associated with the synthesis and production of Levonorgestrel. Levonorgestrel is a synthetic hormone used primarily in contraceptive medications. Impurities like this compound are often studied to ensure the purity and efficacy of the pharmaceutical product.
Mécanisme D'action
Analyse Biochimique
Cellular Effects
Levonorgestrel, the parent compound, is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Levonorgestrel, the parent compound, works by inhibiting the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus
Metabolic Pathways
Levonorgestrel, the parent compound, undergoes 16β-hydroxylation
Méthodes De Préparation
The preparation of Levonorgestrel Impurity O involves several synthetic steps:
Ketal Protection Reaction: The process begins with the ketal protection of the 3-site and 17-site of a precursor compound.
Halogenation and Hydroxylation: The protected compound undergoes halogenation and hydroxylation to form an intermediate.
Dehalogenation: The intermediate is then subjected to dehalogenation.
Methyl Etherification: The hydroxyl group of the dehalogenated compound is methylated.
Removal of Ketal Protecting Groups: The ketal protecting groups at the 3-position and 17-position are removed.
Ethynylation: The compound undergoes ethynylation at the 17-position.
Final Deprotection: The final step involves the removal of the remaining ketal protecting group to yield this compound.
Analyse Des Réactions Chimiques
Levonorgestrel Impurity O undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions: Typical reagents include halogenating agents, hydroxylating agents, and methylating agents.
Major Products: The major products formed depend on the specific reactions and conditions applied, but they generally include various oxidized, reduced, or substituted derivatives of this compound.
Applications De Recherche Scientifique
Levonorgestrel Impurity O has several scientific research applications:
Pharmaceutical Research: It is used as a reference standard in the quality control and validation of Levonorgestrel formulations.
Analytical Chemistry: The compound is utilized in method development and validation for the detection and quantification of impurities in pharmaceutical products.
Biological Studies: Research involving the biological effects and metabolism of Levonorgestrel and its impurities often includes studies on this compound.
Industrial Applications: In the pharmaceutical industry, it is important for ensuring the safety and efficacy of contraceptive products.
Comparaison Avec Des Composés Similaires
Levonorgestrel Impurity O can be compared with other impurities and derivatives of Levonorgestrel:
Levonorgestrel Impurity A: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregna-4,8(14)-dien-20-yn-3-one.
Levonorgestrel Impurity B: 13-Ethyl-17-hydroxy-18,19-dinor-17α-pregn-5(10)-en-20-yn-3-one.
Levonorgestrel Impurity C: 13-Ethyl-3-ethynyl-18,19-dinor-17α-pregna-3,5-dien-20-yn-17-ol.
Levonorgestrel Impurity D: 13-Ethyl-18,19-dinor-17α-pregn-4-en-20-yn-17-ol.
This compound is unique due to its specific structural modifications, such as the methoxy group at the 5α position, which distinguishes it from other impurities and derivatives.
Propriétés
IUPAC Name |
(5R,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-5-methoxy-2,4,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-4-20-11-8-17-16(18(20)10-13-22(20,24)5-2)9-12-21(25-3)14-15(23)6-7-19(17)21/h2,16-19,24H,4,6-14H2,1,3H3/t16-,17+,18+,19-,20+,21-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJSXAOBPRABPZ-WIJSBRJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4(C3CCC(=O)C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CC[C@@]4([C@@H]3CCC(=O)C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747653 | |
| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155683-60-6 | |
| Record name | 13-Ethyl-17-hydroxy-5alpha-methoxy-18,19-dinor-17alpha-pregn-20-yn-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155683606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5R,8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-5-methoxyhexadecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-ETHYL-17-HYDROXY-5.ALPHA.-METHOXY-18,19-DINOR-17.ALPHA.-PREGN-20-YN-3-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6ELU45BJM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


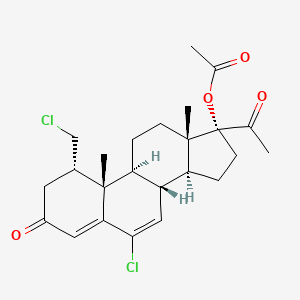
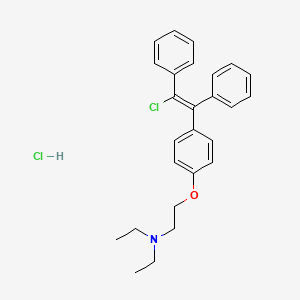
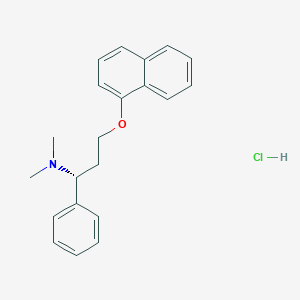

![2-[1-[2-(3-Hydroxy-2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B601929.png)
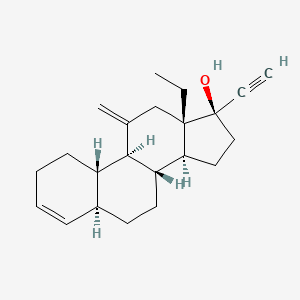
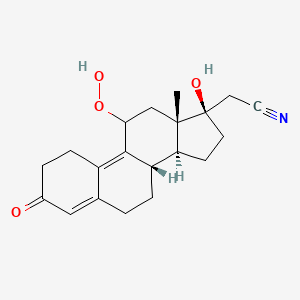

![4-[2-di-[2-(2,3-Dihydrobenzofuran-4-yl)ethyl]aminoethyl)-3,3-diphenylpyrolidine-2-one](/img/structure/B601940.png)
